

Technical Support Center: Minimizing Ethylenethiourea (ETU) Formation from Mancozeb

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Mancozeb

Cat. No.: B1675947

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the formation of Ethylenethiourea (ETU), a toxic degradation product of the fungicide **Mancozeb**, during storage and application.

Frequently Asked Questions (FAQs)

Q1: What is ETU and why is its formation a concern?

A1: Ethylenethiourea (ETU) is a degradation product and metabolite of **Mancozeb** and other ethylenebis(dithiocarbamate) (EBDC) fungicides.^{[1][2][3]} Its formation is a significant concern due to its toxicological properties, including potential carcinogenicity, teratogenicity, and effects on the thyroid gland.^[4] Regulatory agencies have established maximum residue limits (MRLs) for ETU in various commodities.

Q2: What are the primary factors that lead to the formation of ETU from **Mancozeb**?

A2: The primary factors that promote the degradation of **Mancozeb** to ETU include:

- Temperature: Higher temperatures accelerate the degradation process.^{[5][6]}
- Humidity and Moisture: The presence of water is a key factor in the hydrolysis of **Mancozeb** to ETU.^{[5][7][8]}

- pH: **Mancozeb** degradation is influenced by pH, with increased instability in acidic and neutral aqueous solutions.[1][3][9] The conversion to ETU is higher at a basic pH in the absence of light.[1][3]
- Light: Exposure to light, particularly UV radiation, can degrade **Mancozeb**. [1][3]
- Oxygen: The presence of oxygen can contribute to the degradation of **Mancozeb**. [7][8]
- Storage Duration: The longer **Mancozeb** is stored, especially under suboptimal conditions, the greater the potential for ETU formation.[5]

Q3: Can ETU form in diluted **Mancozeb** suspensions prepared for application?

A3: Yes, ETU can form in diluted suspensions of **Mancozeb** prepared for application on crops. This means that significant amounts of ETU may already be present in the spray solution before it is even applied.[7][8]

Q4: Does ETU form as a metabolite in plants and animals?

A4: Yes, ETU is the primary catabolite of **Mancozeb** formed after absorption by plants and animals.[7][8] In animal studies, the in vivo conversion of **mancozeb** to ETU was determined to be around 6.8%.[10]

Troubleshooting Guide

Issue	Potential Cause(s)	Recommended Action(s)
High levels of ETU detected in a stored Mancozeb formulation.	Improper storage conditions (high temperature, high humidity).[5][6]	Store Mancozeb in a cool, dry place. Avoid exposure to direct sunlight and moisture.[11] Regularly monitor storage conditions.
Extended storage period.[5]	Implement a "first-in, first-out" inventory system. Avoid purchasing excessively large quantities that will be stored for extended periods.	
Contamination of the formulation.	Ensure containers are tightly sealed to prevent moisture ingress.	
Unexpectedly high ETU residues on treated crops immediately after application.	Formation of ETU in the spray tank prior to application.[7][8]	Prepare Mancozeb suspensions immediately before use. Avoid letting the spray mixture stand for prolonged periods. Use water with a neutral or slightly acidic pH for dilution if possible, as Mancozeb is more stable under these conditions in the absence of light.[2][3]
Use of "older" Mancozeb stock with pre-existing high ETU levels.	Test Mancozeb formulations for ETU content before use, especially if they have been stored for a long time or under unknown conditions.	
Inconsistent or non-reproducible results in ETU analysis.	Sample degradation during collection, storage, or processing.	Protect samples from light and heat after collection.[8] Store samples at low temperatures (e.g., -18°C) until analysis.[8]

Inappropriate analytical method or parameters.	Use a validated analytical method such as HPLC-MS/MS for sensitive and specific quantification of ETU.[7][12] Ensure proper sample cleanup to remove interfering matrix components.
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Co-elution with interfering compounds.	Optimize chromatographic conditions to ensure baseline separation of ETU from other sample components. Use of an internal standard, such as ETU-D4, is recommended for accurate quantification.[12]
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Data on ETU Formation

The formation of ETU from **Mancozeb** is highly dependent on environmental conditions. The following tables summarize quantitative data from various studies.

Table 1: Effect of pH and Temperature on **Mancozeb** Half-Life and ETU Formation

pH	Temperature (°C)	Mancozeb Half-life (t _{1/2})	ETU Conversion (%)	Light Conditions	Reference
2	25	-	5.4% (at 72h)	Darkness	[2]
5.0	30	-	-	-	[9]
7.0	30	Unstable	-	-	[9]
8	25	-	~17.5% (in surface waters)	Light	[2]
9.0	30	43.61 hours	-	-	[9]
2.2	Reflux (2 hours)	-	11%	-	[13]
4.0	Reflux (2 hours)	-	19%	-	[13]
5.6	Reflux (2 hours)	-	70%	-	[13]
8.0	Reflux (2 hours)	-	79%	-	[13]

Table 2: ETU Formation in Stored **Mancozeb** Formulations

Formulation	Storage Temperature (°C)	Storage Duration	Initial ETU (%)	Final ETU (%)	Increase in ETU (%)	Reference
Dicozeb 80% WP	54 ± 2	14 days	0.07	0.122	74.3	[6]
Triomax 66% WP	54	14 days	0.22	0.227	3.18	[6]

Experimental Protocols

Protocol 1: Analysis of Mancozeb and ETU in Plant Material by LC-MS/MS

This protocol is a synthesized methodology based on established analytical procedures.[\[12\]](#)
[\[14\]](#)

1. Sample Preparation and Extraction

- Homogenization: Finely chop and homogenize the plant material (e.g., fruits, leaves).
- Extraction of **Mancozeb**:
 - Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
 - Add 20 mL of an aqueous EDTA/methanol mixture.
 - Shake vigorously for 5 minutes.
 - Centrifuge at 4000 rpm for 10 minutes.
 - Collect the supernatant.
- Extraction of ETU:
 - Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
 - Add an internal standard (e.g., ETU-D4).
 - Add 20 mL of dichloromethane.
 - Shake vigorously for 5 minutes.
 - Centrifuge at 4000 rpm for 10 minutes.
 - Collect the organic layer.

2. Derivatization of **Mancozeb**

- To the **Mancozeb** extract, add iodomethane to derivatize the sodium salt form of the analyte.
- Allow the reaction to proceed for 30 minutes at room temperature.

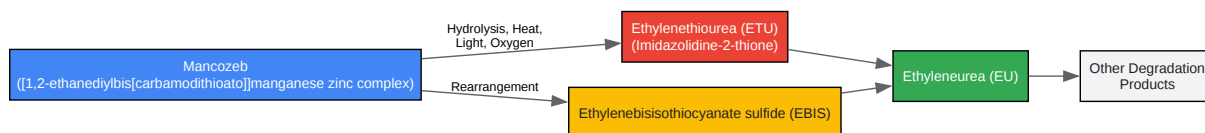
3. Cleanup

- **Mancozeb**: Pass the derivatized extract through a C18 Solid Phase Extraction (SPE) cartridge. Elute with methanol.
- ETU: No additional cleanup is typically required if using LC-MS/MS.

4. LC-MS/MS Analysis

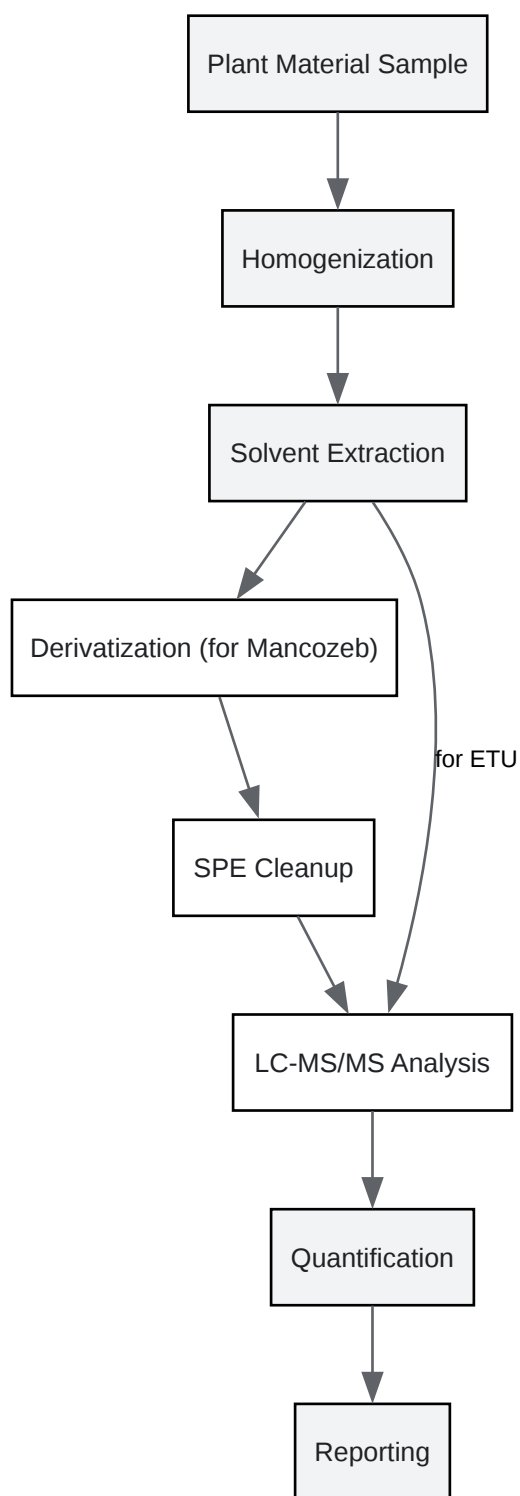
- Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
- Chromatographic Columns:
 - **Mancozeb** (derivatized): C18 column (e.g., 5 μ m, 2.0 x 50 mm).[\[12\]](#)
 - ETU: C8 column (e.g., 3 μ m, 2.0 x 75 mm).[\[12\]](#)
- Mobile Phase: A gradient of acetonitrile and water with a suitable modifier like formic acid or ammonium formate.
- Ionization Mode: Positive electrospray ionization (ESI+).
- MRM Transitions:
 - **Mancozeb** (as methylated derivative): m/z 241 > 134.1.[\[12\]](#)
 - ETU: m/z 107 > 48.2.[\[12\]](#)
 - ETU-D4 (Internal Standard): Monitor the appropriate transition.
- Quantification: Generate calibration curves using matrix-matched standards.

Visualizations



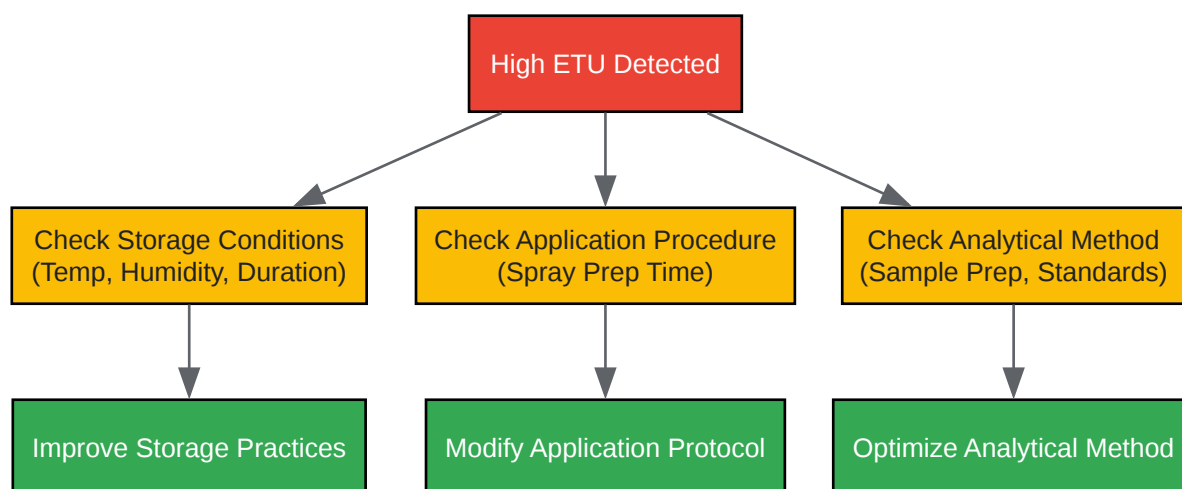
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Caption: Degradation pathway of **Mancozeb** to ETU and other byproducts.



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Caption: General experimental workflow for **Mancozeb** and ETU analysis.



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Caption: Troubleshooting logic for addressing high ETU levels.

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